molecular formula C11H13NO2S B6265262 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 1342874-92-3

2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No. B6265262
CAS RN: 1342874-92-3
M. Wt: 223.3
InChI Key:
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Description

2-(Ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid (ESCP) is an organic compound that has been studied for its various properties and applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is not yet fully understood. However, it is thought that the compound interacts with the bacterial cell membrane, disrupting its structure and function. This disruption leads to the death of the bacteria.
Biochemical and Physiological Effects
2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has been studied for its potential to inhibit the growth of certain bacteria, as well as its potential to interact with cellular proteins and enzymes. It has been found to inhibit the growth of Staphylococcus aureus, Escherichia coli, and other bacteria. Additionally, it has been found to interact with certain cellular proteins and enzymes, such as those involved in DNA replication and transcription.

Advantages and Limitations for Lab Experiments

The use of 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid in lab experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. Additionally, it has a high solubility in water, making it easy to use in experiments. However, it is important to note that 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a toxic compound and should be handled with care.

Future Directions

There are several potential future directions for the study of 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid. These include further studies on its potential to inhibit the growth of bacteria, its potential to interact with cellular proteins and enzymes, and its potential applications in drug development. Additionally, further research could be done on the synthesis of 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid and its potential to be used in other scientific applications.

Synthesis Methods

2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can be synthesized in two ways: the direct reaction of ethyl sulfanyl chloride with cyclopenta[b]pyridine-3-carboxylic acid, or the reaction of ethyl sulfanyl chloride with cyclopenta[b]pyridine-3-carboxylic acid and an aqueous solution of sodium hydroxide. The direct reaction requires the use of a catalyst, such as palladium, to activate the reaction and to reduce the reaction time.

Scientific Research Applications

2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as pyridines and pyrrolidines. It has also been studied for its potential to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid involves the introduction of an ethylsulfanyl group onto a cyclopenta[b]pyridine ring system, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-vinylpyridine", "ethyl mercaptan", "sodium hydride", "carbon dioxide", "diethyl ether", "methanol", "hydrochloric acid" ], "Reaction": [ "2-vinylpyridine is reacted with ethyl mercaptan in the presence of sodium hydride to form 2-(ethylsulfanyl)pyridine.", "2-(ethylsulfanyl)pyridine is then reacted with carbon dioxide in the presence of a base, such as sodium hydride, to form 2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid.", "The resulting compound is then purified by recrystallization from a suitable solvent, such as diethyl ether/methanol, and the product is obtained as a white solid.", "The final compound can be characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity." ] }

CAS RN

1342874-92-3

Product Name

2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid

Molecular Formula

C11H13NO2S

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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